molecular formula C19H17ClFN3O4S B2632878 3-chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 923249-88-1

3-chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2632878
CAS RN: 923249-88-1
M. Wt: 437.87
InChI Key: XGQYCVDOMVINMQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClFN3O4S and its molecular weight is 437.87. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized novel heterocyclic compounds, including those similar to the specified chemical, exploring their potential antimicrobial effects against various bacteria and fungi. These studies underscore the importance of the structural modifications on the antimicrobial efficacy of such compounds (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Potential and Bioactivity Studies

Compounds structurally related to the specified chemical have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as enzyme inhibitors. Studies demonstrate that certain modifications in the sulfonamide structure can enhance cytotoxic activity against cancer cells and inhibit specific isoforms of enzymes crucial for cancer cell survival (Gul et al., 2016).

Photodynamic Therapy Applications

Research into the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base has revealed promising results for photodynamic therapy. These compounds show high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Radiopharmaceuticals for Imaging

The synthesis and evaluation of radiolabeled compounds structurally similar to the specified chemical have been explored for their potential in imaging specific enzymes or receptors in vivo using positron emission tomography (PET) or other imaging techniques. These studies are critical for developing diagnostic tools and understanding various disease mechanisms (Tanaka et al., 2006).

Fluorophores for Zinc(II) Detection

Investigations into zinc(II) specific fluorophores, including those related to the chemical compound , have provided insights into intracellular Zn2+ detection. Such studies are vital for understanding the role of zinc in biological systems and developing sensors for detecting zinc ions with high specificity and sensitivity (Kimber et al., 2001).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c1-28-14-4-2-13(3-5-14)18-8-9-19(25)24(23-18)11-10-22-29(26,27)15-6-7-17(21)16(20)12-15/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYCVDOMVINMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.